molecular formula C11H10ClNO B8778172 1-Chloro-4-ethoxyisoquinoline

1-Chloro-4-ethoxyisoquinoline

Cat. No.: B8778172
M. Wt: 207.65 g/mol
InChI Key: OQWIVDUTWDQNJY-UHFFFAOYSA-N
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Description

1-Chloro-4-ethoxyisoquinoline is a halogenated isoquinoline derivative characterized by a chlorine atom at the 1-position and an ethoxy group (-OCH₂CH₃) at the 4-position of the isoquinoline scaffold. The ethoxy group introduces steric and electronic effects distinct from smaller substituents (e.g., methoxy or methyl), influencing solubility, reactivity, and biological interactions. Halogenated isoquinolines are often intermediates in pharmaceutical synthesis, leveraging their aromatic stability and functional group versatility .

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

1-chloro-4-ethoxyisoquinoline

InChI

InChI=1S/C11H10ClNO/c1-2-14-10-7-13-11(12)9-6-4-3-5-8(9)10/h3-7H,2H2,1H3

InChI Key

OQWIVDUTWDQNJY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(C2=CC=CC=C21)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-Chloro-4-ethoxyisoquinoline with analogous compounds:

Compound Name Substituents Molecular Formula CAS Number Key Properties
This compound Cl (1-), -OCH₂CH₃ (4-) C₁₁H₁₀ClNO Not provided Predicted higher lipophilicity vs. methoxy analogs; moderate stability in acidic conditions (inferred)
1-Chloro-4-methoxyisoquinoline Cl (1-), -OCH₃ (4-) C₁₀H₈ClNO 3336-43-4 Similarity score: 0.91 to ethoxy analog; lower steric hindrance
1-Bromo-4-chloroisoquinoline Br (1-), Cl (4-) C₉H₅BrClN 925890-48-8 Higher molecular weight (250.5 g/mol); potential for nucleophilic substitution
1-Chloroisoquinoline-4-carbonitrile Cl (1-), -CN (4-) C₁₀H₅ClN₂ 53491-80-8 Polar nitrile group enhances reactivity in cross-coupling reactions
1-(4-Methoxyphenyl)isoquinoline -C₆H₄OCH₃ (1-) C₁₆H₁₃NO 36710-74-4 Extended aromatic system; increased π-π stacking potential

Notes:

  • The ethoxy group in this compound likely increases lipophilicity compared to 1-Chloro-4-methoxyisoquinoline, impacting membrane permeability in biological systems .
  • Bromine in 1-Bromo-4-chloroisoquinoline may enhance electrophilicity at the 1-position, facilitating Suzuki-Miyaura couplings .

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